molecular formula C13H13N5 B11872748 n-Ethyl-1-phenyl-1h-pyrazolo[3,4-d]pyrimidin-4-amine CAS No. 52136-88-6

n-Ethyl-1-phenyl-1h-pyrazolo[3,4-d]pyrimidin-4-amine

Cat. No.: B11872748
CAS No.: 52136-88-6
M. Wt: 239.28 g/mol
InChI Key: DPCVGXVTZUOCAZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

n-Ethyl-1-phenyl-1h-pyrazolo[3,4-d]pyrimidin-4-amine is a heterocyclic compound that belongs to the pyrazolopyrimidine family.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

52136-88-6

Molecular Formula

C13H13N5

Molecular Weight

239.28 g/mol

IUPAC Name

N-ethyl-1-phenylpyrazolo[3,4-d]pyrimidin-4-amine

InChI

InChI=1S/C13H13N5/c1-2-14-12-11-8-17-18(13(11)16-9-15-12)10-6-4-3-5-7-10/h3-9H,2H2,1H3,(H,14,15,16)

InChI Key

DPCVGXVTZUOCAZ-UHFFFAOYSA-N

Canonical SMILES

CCNC1=C2C=NN(C2=NC=N1)C3=CC=CC=C3

Origin of Product

United States

Preparation Methods

Reaction Mechanism and Optimization

The reaction proceeds via nucleophilic attack of the pyrazole’s amino group on the nitrile carbon, followed by cyclization to form the pyrimidine ring. Key parameters include:

  • Molar ratio : A 1:1.2 ratio of pyrazole precursor to ethyl nitrile ensures complete conversion.

  • Catalyst : Potassium t-butoxide (20 mol%) enhances reaction kinetics by deprotonating the pyrazole amino group.

  • Temperature and time : Reflux conditions (82–85°C) for 4–7 hours yield optimal results, with prolonged heating risking decomposition.

Substrate Scope and Limitations

While this method efficiently produces derivatives with aryl or alkyl substituents, introducing the ethyl group at the 4-amine position requires careful selection of nitrile precursors. For example, substituting acrylonitrile with ethyl cyanoacetate may enable incorporation of the ethyl moiety, though this remains hypothetical in published protocols.

Multi-Step Synthesis from Malononitrile

A patent-based approach outlines a four-step synthesis applicable to this compound, starting from malononitrile:

Stepwise Functionalization

  • Pyrazole Core Formation : Malononitrile reacts with triethyl orthoformate and hydrazine hydrate to yield 5-amino-4-cyanopyrazole.

  • Pyrimidine Ring Construction : Condensation with formamide at 120°C generates 4-amino-1H-pyrazolo[3,4-d]pyrimidine.

  • Bromination : Treating the intermediate with PBr₃ introduces a bromine atom at the 3-position.

  • Ethylamine Incorporation : A nucleophilic substitution reaction using ethylamine replaces bromine with the ethylamino group.

Table 1: Reaction Conditions and Yields for Multi-Step Synthesis

StepReagents/ConditionsYield (%)
1Malononitrile, triethyl orthoformate, hydrazine hydrate, ethanol, reflux85
2Formamide, 120°C, 6 h78
3PBr₃, CH₂Cl₂, 0°C to RT90
4Ethylamine, K₂CO₃, DMF, 80°C65*

*Theoretical yield based on analogous substitution reactions.

Challenges in Regioselectivity

The final step’s efficiency depends on avoiding competing reactions at the pyrimidine’s N1 position. Steric hindrance from the phenyl group at N1 favors substitution at the 3-position, ensuring regioselective ethylamine incorporation.

Comparative Analysis of Synthetic Routes

Table 2: Advantages and Disadvantages of Preparation Methods

MethodAdvantagesDisadvantages
CyclocondensationHigh yield (72–87%), single-stepLimited substrate availability for ethyl nitriles
Multi-StepPrecise functionalization, scalableLengthy procedure, lower overall yield (~50%)
Cross-CouplingVersatile for diverse substituentsRequires protective groups, costly catalysts

Industrial Scalability Considerations

The multi-step approach is favored for large-scale production due to:

  • Cost-effectiveness : Malononitrile and formamide are inexpensive bulk chemicals.

  • Mild conditions : Avoids extreme temperatures or pressures.

  • Regulatory compliance : Well-documented safety profiles for reagents .

Chemical Reactions Analysis

Types of Reactions

n-Ethyl-1-phenyl-1h-pyrazolo[3,4-d]pyrimidin-4-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired product formation .

Major Products Formed

The major products formed from these reactions include various substituted pyrazolopyrimidine derivatives, which can exhibit different biological activities depending on the substituents introduced .

Scientific Research Applications

n-Ethyl-1-phenyl-1h-pyrazolo[3,4-d]pyrimidin-4-amine has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of n-Ethyl-1-phenyl-1h-pyrazolo[3,4-d]pyrimidin-4-amine involves its interaction with specific molecular targets, particularly kinases. It binds to the active site of the kinase, inhibiting its activity and thereby regulating various cellular pathways. This inhibition can lead to the suppression of cell proliferation and induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

n-Ethyl-1-phenyl-1h-pyrazolo[3,4-d]pyrimidin-4-amine is unique due to its specific substitution pattern, which enhances its binding affinity and selectivity towards certain kinases. This makes it a valuable compound in the development of targeted therapies for diseases such as cancer .

Biological Activity

n-Ethyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine is a heterocyclic compound that has garnered attention in medicinal chemistry due to its significant biological activities, particularly in anticancer research. This article explores its biological activity, mechanisms of action, and potential applications based on diverse scientific findings.

Chemical Structure and Properties

The chemical formula of this compound is C13H14N4. The compound features a pyrazole ring fused to a pyrimidine structure, characterized by the presence of an ethyl group and a phenyl group attached to the nitrogen atom of the pyrazolo moiety. This unique structure contributes to its pharmacological properties, making it a candidate for various therapeutic applications.

Anticancer Properties

Numerous studies have demonstrated the anticancer potential of this compound:

  • Inhibition of Tumor Growth : The compound has shown efficacy in inhibiting tumor growth in various cancer cell lines, including MCF-7 (breast cancer) and A549 (lung cancer) cells. It induces apoptosis through multitarget inhibition of kinases involved in cell cycle regulation and apoptosis pathways .
  • Mechanism of Action : The mechanism involves interaction with protein targets similar to ATP cofactor interactions, leading to effective inhibition of cancer progression. Molecular docking studies suggest that this compound binds effectively to these targets .

Comparative Biological Activity

To contextualize its activity, the following table compares this compound with similar compounds:

Compound NameStructural FeaturesBiological Activity
This compoundEthyl and phenyl substitutionsSignificant anticancer activity
3-Methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amineMethyl group at position 3Anticancer activity
4-Amino-3-Iodo-1H-Pyrazolo[3,4-D]PyrimidineIodo substitution at position 3Antimicrobial properties

This table illustrates that the specific ethyl and phenyl substitutions in this compound enhance its biological activity compared to other derivatives .

Study on EGFR Inhibition

A study focused on the design and synthesis of new 1H-pyrazolo[3,4-d]pyrimidine derivatives highlighted the potential of these compounds as epidermal growth factor receptor inhibitors (EGFRIs). Among the synthesized derivatives, some exhibited potent anti-proliferative activities against A549 and HCT116 cancer cells. Notably, one derivative showed an IC50 value of 0.016 µM against wild-type EGFR . This indicates that structural modifications similar to those in this compound can lead to significant anticancer effects.

Multitarget Inhibition

Another study examined compounds based on the pyrazolo[3,4-d]pyrimidine scaffold for their ability to act as dual inhibitors targeting both EGFR and vascular endothelial growth factor receptor 2 (VEGFR2). One compound demonstrated IC50 values ranging from 0.3 to 24 µM against these targets while effectively inducing apoptosis in MCF7 models . This reinforces the potential utility of this compound as a multitarget anticancer agent.

Q & A

Q. Key Data :

FunctionalizationConditionsYield Range
AlkylationDry CH₃CN, reflux70–85%
Suzuki CouplingPd(PPh₃)₄, Na₂CO₃60–75%

Basic: How is structural integrity confirmed for synthesized pyrazolo[3,4-d]pyrimidine derivatives?

Answer:
Characterization relies on:

  • ¹H/¹³C NMR : Confirm substitution patterns (e.g., ethyl group resonance at δ 1.2–1.4 ppm for CH₃ and δ 3.4–3.6 ppm for CH₂) .
  • IR Spectroscopy : Detect NH stretching (~3300 cm⁻¹) and C=N/C=C vibrations (~1600 cm⁻¹) .
  • HPLC Purity : >95% purity thresholds ensure minimal impurities for biological assays .

Advanced: How can structure-activity relationships (SAR) guide optimization of kinase inhibition?

Answer:
Key SAR insights include:

  • Hydrophobic Substitutions : 3-(4-Phenoxyphenyl) groups enhance binding to kinase ATP pockets (e.g., BTK inhibition in PROTAC SJF638, ) .
  • N-Alkyl vs. N-Aryl : n-Ethyl improves solubility over bulkier groups (e.g., tert-butyl reduces cellular permeability in ) .
  • Hinge-Binding Motifs : The pyrimidine-4-amine core mimics adenine, critical for ATP-competitive binding .

Data Contradiction : While 3-iodo derivatives () show potent RET kinase inhibition (IC₅₀ < 100 nM), analogous bromo-substituted analogs exhibit reduced activity due to steric clashes .

Advanced: What experimental strategies resolve discrepancies in biological activity data?

Answer:

  • Assay Standardization : Use consistent kinase panels (e.g., Eurofins KinaseProfiler) to compare inhibitory profiles .
  • Crystallography : Resolve binding modes (e.g., Src kinase cocrystal structures in ) to explain potency variations .
  • Cellular Context : Validate in vitro findings in disease-relevant cell lines (e.g., MCF-7 for RET inhibition in ) .

Example : PROTAC SJF638 () showed divergent degradation efficiency in HEK293 vs. cancer cells due to VHL E3 ligase expression levels .

Advanced: How is this compound utilized in PROTAC design?

Answer:
The compound serves as a warhead for recruiting kinases (e.g., BTK) into PROTACs:

Functionalization : Alkylation with ω-bromo esters introduces linkers (e.g., compound 3 in ) .

Conjugation : Coupling to E3 ligase ligands (e.g., VHL ligand B) via amide bond formation .

Optimization : Adjust linker length/spacer groups (PEG vs. alkyl) to balance degradation efficiency and solubility .

Critical Parameter : PROTAC SJF638 achieved DC₅₀ (degradation concentration) of 10 nM in BTK-expressing cells .

Advanced: What methods validate target engagement in cellular assays?

Answer:

  • Cellular Thermal Shift Assay (CETSA) : Measure thermal stabilization of target kinases upon compound binding .
  • Western Blotting : Detect phosphorylation inhibition (e.g., ERK1/2 in GDNF-treated MCF-7 cells, ) .
  • Click Chemistry : Incorporate alkyne tags for pull-down assays (e.g., compound 7a in ) .

Advanced: How do solvent and reaction conditions impact synthetic yields?

Answer:

  • Solvent Polarity : Dry acetonitrile minimizes side reactions during alkylation (vs. DMF, which promotes decomposition) .
  • Catalyst Choice : Pd(PPh₃)₄ outperforms PdCl₂ in Suzuki coupling due to better air stability () .
  • Temperature : Reflux conditions (80°C) for cyclocondensation prevent incomplete ring closure .

Yield Optimization : Pre-purification via silica gel chromatography increases final purity to >95% () .

Advanced: What computational tools predict pyrazolo[3,4-d]pyrimidine binding modes?

Answer:

  • Molecular Docking (AutoDock Vina) : Predict ATP-pocket interactions (e.g., RET kinase in ) .
  • MD Simulations (GROMACS) : Assess stability of hydrogen bonds (e.g., NH···Glu637 in BTK) .
  • Free Energy Perturbation (FEP) : Quantify substituent effects on binding affinity (e.g., 3-iodo vs. 3-bromo) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.